2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol
Overview
Description
Molecular Structure Analysis
The InChI code for 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is1S/C9H19NO2/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is 173.25 g/mol. It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study by Rzeszotarski et al. (1979) synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and found significant cardioselectivity in certain compounds, suggesting potential applications in cardiovascular medicine (Rzeszotarski et al., 1979).
Src Kinase Inhibitory and Anticancer Activities : Sharma et al. (2010) investigated a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives for their inhibitory activity against Src kinase and their anticancer activity on human breast carcinoma cells. Their findings suggest these compounds could be relevant in the development of new anticancer therapies (Sharma et al., 2010).
Synthesis of Metal Complexes : Sancheti et al. (2012) synthesized a polydentate ligand containing a N2O2 donor moiety and studied its metal complexes, indicating potential applications in coordination chemistry and material science (Sancheti et al., 2012).
Corrosion Inhibition : Gao et al. (2007) synthesized some tertiary amines in the series of 1,3-di-amino-propan-2-ol and investigated their performance as corrosion inhibitors on carbon steel, highlighting potential applications in materials protection (Gao et al., 2007).
X-Ray Structures and Computational Studies : Nycz et al. (2011) characterized cathinones, which include 2-methylamino-1-(4-methylphenyl)propan-1-one, using X-ray diffraction and computational methods. This research contributes to the understanding of the structural properties of such compounds (Nycz et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-(oxan-4-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCNNLWYWYAKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.